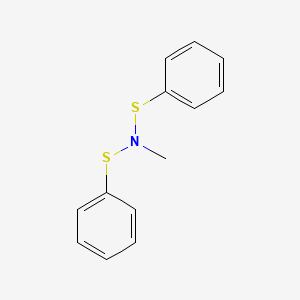

N-Methyl-N-(phenylthio)benzenesulphenamide

Description

Historical Context of Sulfenamide (B3320178) Chemistry

The study of organosulfur-nitrogen compounds has a rich history, though sulfenamides are structurally distinct from their more famous cousins, the sulfonamides (R-SO₂-NR'₂). Sulfonamides were among the first broadly effective antibacterial drugs developed in the 1930s and paved the way for the antibiotic revolution. nih.gov Sulfenamides, containing a sulfur atom in a lower oxidation state, possess different chemical properties and applications.

Historically, sulfenamides have been synthesized through the reaction of sulfenyl chlorides (R-S-Cl) with primary or secondary amines. wikipedia.org This method involves the nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom of the sulfenyl chloride. wikipedia.org While effective, the high reactivity and instability of many sulfenyl chlorides have prompted the development of alternative synthetic routes in recent years. nih.gov A major industrial application that brought sulfenamides to prominence was their use as accelerators in the vulcanization of rubber, a role they have fulfilled extensively. wikipedia.org

Significance of Sulfur-Nitrogen Linkages in Organic Synthesis

The sulfur-nitrogen single bond is a key functional group in organic chemistry due to its unique reactivity and presence in a variety of important molecules. researchgate.net This linkage is a cornerstone for building diverse, biologically active substances. researchgate.net The S-N bond possesses distinct redox properties and can be selectively cleaved, making sulfenamides valuable as versatile intermediates for the synthesis of other organosulfur compounds. researchgate.netacs.org

The reactivity of the S-N bond is influenced by the substituents on both the sulfur and nitrogen atoms. The bond can be cleaved by nucleophiles, electrophiles, or under thermal conditions, allowing for a wide range of chemical transformations. This reactivity makes sulfenamides useful as amine or thiol synthons in complex molecule synthesis. Beyond synthetic utility, the S-N linkage is integral to the structure of several commercial fungicides and is a key component of molecules used in materials science.

Overview of the N-Methyl-N-(phenylthio)benzenesulphenamide Molecular Framework

The compound this compound possesses a unique molecular structure defined by a central nitrogen atom bonded to three different groups: a methyl group (-CH₃) and two phenylthio groups (-S-Ph). This arrangement, more systematically named N-methyl-N,N-bis(phenylthio)amine, places the nitrogen atom between two sulfur atoms, creating an S-N-S linkage.

The molecular geometry is dictated by the trigonal pyramidal arrangement around the central nitrogen atom, similar to other tertiary amines. The sulfur-nitrogen bonds within the sulfenamide family are known to have a degree of torsional stiffness due to the partial double bond character arising from lone pair delocalization. wikipedia.org This can result in a significant energy barrier to rotation around the S-N bond, a phenomenon that can lead to the existence of stable stereoisomers in certain substituted sulfenamides. wikipedia.org

The reactivity of this compound is expected to be centered on the polar S-N bonds. Heteroatom-heteroatom bonds are typically weaker than carbon-heteroatom bonds, suggesting the S-N linkages are the most probable sites for chemical cleavage. nih.gov The presence of two phenylthio groups provides multiple sites for potential reactions, including oxidation at the sulfur atoms or electrophilic substitution on the aromatic rings.

Interactive Data Table: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₃NS₂ |

| Molecular Weight | 247.38 g/mol |

| Key Functional Groups | Tertiary Amine, Thioether |

| Core Linkage | S-N-S |

| Aromatic Rings | 2 |

| Chiral Axis Potential | Yes (S-N bonds) |

Structure

3D Structure

Properties

CAS No. |

24398-49-0 |

|---|---|

Molecular Formula |

C13H13NS2 |

Molecular Weight |

247.4 g/mol |

IUPAC Name |

N,N-bis(phenylsulfanyl)methanamine |

InChI |

InChI=1S/C13H13NS2/c1-14(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 |

InChI Key |

KMCFEXNDAKVDBN-UHFFFAOYSA-N |

Canonical SMILES |

CN(SC1=CC=CC=C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N Phenylthio Benzenesulphenamide

Direct Synthesis Approaches

Direct synthetic methods aim to construct the N-Methyl-N-(phenylthio)benzenesulphenamide molecule by forming one of the crucial sulfur-nitrogen bonds as the final step. These approaches are often favored for their efficiency and convergence.

Aminosulfenylation Reactions

Aminosulfenylation reactions represent a primary strategy for the formation of the S-N bond in sulfenamides. In the context of synthesizing this compound, this would typically involve the reaction of N-methylbenzenesulfenamide with a phenylsulfenylating agent. A robust and general method for the preparation of N-acylsulfenamides involves the reaction of amides with stable N-thiosuccinimides or N-thiophthalimides. nih.gov This approach obviates the need for highly reactive and often unstable sulfenyl chlorides. nih.gov

Adapting this methodology, N-methylbenzenesulfonamide can be deprotonated with a suitable base, such as sodium hydride, to form the corresponding anion. This nucleophile can then react with an electrophilic phenylthio source, like N-(phenylthio)succinimide or N-(phenylthio)phthalimide, to yield the desired this compound. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF).

General Reaction Scheme:

This method benefits from the stability and ease of handling of N-thiosuccinimide reagents, which can be prepared in a single step from commercially available thiols. nih.gov

Coupling Reactions Involving N-Methylbenzenesulfenamide Precursors

The direct coupling of N-methylbenzenesulfenamide with a suitable phenylthio-containing coupling partner presents another viable synthetic route. While specific examples for the synthesis of this compound via this method are not extensively documented in the literature, analogous copper-catalyzed coupling reactions of sulfonamides with aryl halides have been reported for the formation of N-aryl sulfonamides. These reactions often utilize a copper catalyst, a ligand, and a base to facilitate the carbon-nitrogen bond formation.

A hypothetical approach for the synthesis of the target molecule could involve a similar transition-metal-catalyzed cross-coupling reaction. In this scenario, N-methylbenzenesulfenamide would act as the nucleophile, and a reactive phenylthio derivative, such as S-phenyl benzenethiosulfonate, could serve as the electrophilic partner. The choice of catalyst, ligand, and reaction conditions would be critical to promote the desired S-N bond formation over potential side reactions.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| N-Methylbenzenesulfenamide | S-Phenyl benzenethiosulfonate | Transition Metal Catalyst (e.g., Cu(I) or Pd(0)), Ligand, Base | This compound |

Further research and development would be necessary to establish the feasibility and optimize the conditions for this specific coupling reaction.

Strategies Utilizing Phenylsulfenyl Halides or Related Sulfenylating Agents

The reaction of amides with sulfenyl chlorides is a traditional and common approach for the synthesis of N-acylsulfenamides. nih.gov This method can be directly applied to the synthesis of this compound. The reaction would involve the deprotonation of N-methylbenzenesulfonamide with a base to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of phenylsulfenyl chloride.

Reaction Scheme:

While this method is straightforward, it has notable drawbacks. Phenylsulfenyl chloride is a highly reactive and moisture-sensitive reagent, which can make it difficult to handle. nih.gov Furthermore, its preparation often involves the use of corrosive and toxic reagents like chlorine gas or sulfuryl chloride. nih.gov These factors have led to the development of alternative, more stable sulfenylating agents like the aforementioned N-thiosuccinimides. nih.gov

Indirect Synthetic Pathways

Indirect synthetic pathways to this compound involve starting with a molecule that already contains a portion of the final structure and then modifying it to achieve the target compound.

Transformations from Pre-functionalized Sulfenamide (B3320178) Derivatives

This approach would begin with a pre-existing sulfenamide that bears functional groups amenable to transformation into the desired methyl and phenylthio substituents. For instance, one could envision a starting material such as N-H or N-silyl-N-(phenylthio)benzenesulphenamide. The N-H derivative could undergo methylation using a suitable methylating agent (e.g., methyl iodide) in the presence of a base.

| Starting Material | Reagent | Product |

| N-(Phenylthio)benzenesulphenamide | Methyl iodide, Base | This compound |

Alternatively, a precursor with a different thio substituent could be subjected to a trans-sulfenylation reaction, where the existing thio group is displaced by a phenylthio group. The feasibility of such transformations would depend on the relative reactivity of the S-N and S-S bonds involved.

Derivatization from N-Methyl-N-(phenylthio)aniline Systems

Another indirect route could commence from an N-Methyl-N-(phenylthio)aniline derivative. This strategy would involve the introduction of the benzenesulphenyl group onto the nitrogen atom. This could potentially be achieved through a reaction with a benzenesulfenylating agent. However, this approach might be complicated by competing reactions at the aromatic ring of the aniline (B41778) moiety. Careful selection of the sulfenylating agent and reaction conditions would be crucial to ensure selective N-sulfenylation.

Further investigation into the reactivity of N-Methyl-N-(phenylthio)aniline systems towards electrophilic sulfur reagents is required to validate this as a practical synthetic pathway.

Lack of Publicly Available Prevents Further Analysis

Following a comprehensive search of scientific literature and chemical databases, no specific, verifiable synthetic methodologies for the chemical compound This compound could be identified. This absence of foundational synthetic information precludes a detailed discussion of its preparation, as well as an analysis of the application of green chemistry principles to its synthesis.

The initial research plan to detail synthetic routes and subsequently explore greener alternatives, including solvent-free and catalytic approaches, could not be executed due to the lack of a known starting point for the synthesis of this specific molecule. While general methods for the formation of sulphenamide bonds are known in organic chemistry, applying these to a target molecule for which no synthesis has been reported would be speculative and would not meet the required standards of scientific accuracy for this article.

Without established synthetic pathways, it is impossible to generate data tables on reaction conditions, yields, or the efficiency of different catalytic systems. Furthermore, a meaningful discussion on atom economy or the use of environmentally benign solvents cannot be conducted in the absence of a reference chemical transformation.

Therefore, the sections and subsections outlined in the user's request concerning the synthetic methodologies for this compound, including the application of green chemistry principles, cannot be developed at this time. Further research and publication in the field of organic synthesis are required before a scientifically accurate and detailed article on this specific topic can be produced.

Mechanistic Investigations of Reactions Involving N Methyl N Phenylthio Benzenesulphenamide

Reaction Pathways and Transition State Analysis

The reactivity of N-Methyl-N-(phenylthio)benzenesulphenamide is dictated by the presence of a nitrogen atom bonded to two electropositive sulfur atoms, creating a unique electronic environment. The sulfur atoms are susceptible to nucleophilic attack, while the nitrogen can be protonated under acidic conditions, facilitating various transformations.

The sulfur atoms in the N-S-N linkage of sulphenamides are electrophilic and are common sites for nucleophilic attack. This reactivity is a cornerstone of organosulfur chemistry. The general mechanism for nucleophilic substitution at a tricoordinate sulfur atom, such as those in the target molecule, can proceed through different pathways. researchgate.net

For many sulphenamide and sulfinamide derivatives, the reaction with a nucleophile (Nu⁻) often follows an addition-elimination mechanism. researchgate.net This involves the formation of a hypervalent tetracoordinate sulfur intermediate, often described as a sulfurane. The geometry of this intermediate is typically a trigonal bipyramid, with the incoming nucleophile and the leaving group occupying the apical positions. researchgate.net

Postulated Reaction Pathway:

Addition: A nucleophile attacks one of the sulfur atoms, leading to the formation of a transient, tetracoordinate sulfur intermediate.

Pseudorotation: In some cases, the intermediate may undergo pseudorotation, a process that interchanges apical and equatorial ligands.

Elimination: The leaving group departs from an apical position to yield the final product.

Computational studies on related methanesulfinyl derivatives support a triple-well potential energy surface for these reactions, indicating the presence of the central sulfurane intermediate with small activation barriers on either side. researchgate.net The specific pathway and stereochemical outcome (retention or inversion of configuration at sulfur) are highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. researchgate.net

Table 1: Plausible Nucleophilic Substitution Reactions at the Sulfur Center

| Nucleophile (Nu⁻) | Proposed Product(s) | Mechanism Type |

|---|---|---|

| R-SH (Thiol) | Disulfides (Ph-S-S-R) + Amine | Addition-Elimination |

| R₂NH (Amine) | Transamination (New Sulphenamide) | Addition-Elimination |

| OH⁻ (Hydroxide) | Sulfenic Acid (Ph-S-OH) + Amine | SN2-type or Addition-Elimination |

| Cl⁻ (Chloride) | Sulphenyl Chloride (Ph-S-Cl) + Amine | SN2-type |

This table is illustrative and based on the general reactivity of sulphenamides.

While the sulfur atoms are the primary electrophilic centers, the phenylthio (Ph-S-) group itself can participate in electrophilic reactions, particularly when activated. The sulfur atom can coordinate with a Lewis acid or be oxidized, enhancing the electrophilicity of the attached phenyl ring. This can facilitate electrophilic aromatic substitution on the phenyl ring if the reaction conditions are suitable.

Furthermore, in the presence of certain reagents, the entire phenylthio group can act as an electrophile, being transferred to a nucleophilic substrate. This is common in reactions where the S-N bond is cleaved, and the Ph-S group is delivered to another molecule. For example, phenylthio groups are used in the synthesis of various thioethers and disulfides. acs.org

Rearrangement Reactions and Their Mechanisms

The N-S bond is known to be labile under certain conditions, making sulphenamides candidates for various rearrangement reactions. These can be triggered by acids, heat, or other reagents.

The presence of a nitrogen atom allows for protonation under acidic conditions. Studies on analogous N,N'-diarylsulfamides demonstrate that acid-catalyzed hydrolysis and rearrangement are fundamental reactions for S-N containing compounds. researchgate.net The mechanism can shift depending on the acid concentration. researchgate.net

In moderately acidic solutions, an A2 mechanism is often observed. This bimolecular pathway involves a pre-equilibrium protonation of the nitrogen atom, followed by a rate-determining attack of a water molecule (or another nucleophile) on the sulfur atom. researchgate.net

Postulated A2 Mechanism:

Protonation: The nitrogen atom is protonated in a rapid pre-equilibrium step. C₆H₅-S-N(CH₃)(S-C₆H₅) + H⁺ ⇌ C₆H₅-S-N⁺H(CH₃)(S-C₆H₅)

Nucleophilic Attack: A nucleophile (e.g., H₂O) attacks one of the sulfur centers in the rate-determining step.

Cleavage: The S-N bond cleaves, leading to rearranged products or hydrolysis.

At very high acid concentrations, a shift to an A1 (unimolecular) mechanism can occur. researchgate.net This involves the slow, rate-determining cleavage of the protonated species to form a reactive cationic intermediate, which then rapidly reacts with the nucleophile.

Thermal rearrangements of sulphenamides can occur, often involving homolytic cleavage of the weak S-N bond to generate radical intermediates. The specific products would depend on the stability of the resulting radicals and the reaction conditions.

While direct studies on the thermal isomerization of this compound are not available, research on other heteroaromatic azo compounds shows that thermal isomerization can proceed through various pathways, including inversion or rotation mechanisms, and may even involve different electronic states (singlet and triplet). nih.gov For the target compound, a plausible thermal process could involve the migration of one of the phenylthio groups from the nitrogen to one of the phenyl rings, although this is speculative. Such rearrangements often require significant thermal energy to overcome the activation barrier for bond cleavage.

Acylating agents, such as acid chlorides or anhydrides, are expected to react with this compound. The reaction would likely initiate at the nitrogen atom, which, despite being sterically hindered and electronically deactivated by the two sulfur atoms, remains the most nucleophilic site in the molecule.

The initial N-acylation would form an acylated ammonium-like intermediate. This intermediate would be highly unstable due to the positive charge on the nitrogen adjacent to the sulfur atoms. This instability would likely drive a subsequent rearrangement or fragmentation. A plausible pathway involves the cleavage of one of the S-N bonds, with the N-acyl group acting to facilitate the departure of a phenylsulphenyl group (as a cation or after capture by a nucleophile). This type of transformation is analogous to the activation of sulfonamides, where reagents are used to prime the amino group for nucleophilic substitution. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N'-diarylsulfamides |

| Methanesulfinyl derivatives |

| Disulfides |

| Sulfenic Acid |

| Sulphenyl Chloride |

Hydrolytic Cleavage Mechanisms

The hydrolytic cleavage of the nitrogen-sulfur (N-S) bond in sulphenamides, including this compound, is a critical reaction pathway that dictates its stability and reactivity in aqueous environments. The mechanism of this cleavage is highly dependent on the pH of the medium, with distinct pathways observed under acidic and basic conditions.

Acidic Hydrolysis Pathways

Under acidic conditions, the hydrolysis of sulphenamides such as this compound is generally understood to proceed through an A-2 (acid-catalyzed, bimolecular) mechanism. This pathway involves a rapid, reversible protonation of the nitrogen atom, followed by a slower, rate-determining nucleophilic attack by a water molecule on the sulfur atom.

The initial protonation of the nitrogen atom enhances the electrophilicity of the adjacent sulfur atom, making it more susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen is effectively engaged by the proton, which facilitates the cleavage of the N-S bond.

A plausible mechanistic sequence for the acidic hydrolysis of this compound is as follows:

Protonation: The nitrogen atom of the sulphenamide is protonated in a rapid pre-equilibrium step to form a protonated intermediate.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic sulfur atom. This is the rate-determining step of the reaction.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the leaving group.

Bond Cleavage: The N-S bond is cleaved, resulting in the formation of benzenesulfenic acid and N-methylaniline.

Kinetic studies on structurally related compounds, such as N-(4-substituted arylthio)phthalimides, provide valuable insights into the A-2 mechanism. The hydrolysis of these compounds in acidic media exhibits a dependence on the acid concentration and the nature of the substituents. The observed pseudo-first-order rate constants typically increase with increasing acid concentration, which is consistent with a mechanism involving a protonated substrate.

Below is a table of representative kinetic data for the acid-catalyzed hydrolysis of a related N-(arylthio) compound, illustrating the effect of acid concentration and temperature on the reaction rate.

| Acid (H₂SO₄) Concentration (M) | Temperature (°C) | Rate Constant (k₁ × 10⁻⁴ s⁻¹) |

| 2.0 | 30.0 | 1.25 |

| 2.0 | 40.0 | 2.50 |

| 2.0 | 50.0 | 4.98 |

| 4.0 | 40.0 | 5.12 |

| 6.0 | 40.0 | 8.30 |

| 8.0 | 40.0 | 10.15 |

This data is representative and based on studies of structurally similar N-(arylthio) compounds.

The positive activation entropies often observed in these reactions further support the A-2 mechanism, as the transition state is more ordered than the reactants.

Base-Mediated Hydrolysis Considerations

The mechanism of hydrolysis of sulphenamides under basic conditions is generally considered to be more complex and can proceed through several potential pathways. For this compound, a direct nucleophilic attack by a hydroxide (B78521) ion on the sulfur atom is a plausible primary pathway.

This mechanism would involve the formation of a trigonal bipyramidal intermediate, which is a common feature in the base-catalyzed hydrolysis of related sulfonamides. The hydroxide ion acts as the nucleophile, and the stability of the resulting intermediate and the leaving group potential of the N-methyl-N-phenylamide anion would influence the reaction rate.

A proposed mechanism for the base-mediated hydrolysis is as follows:

Nucleophilic Attack: A hydroxide ion directly attacks the sulfur atom of the sulphenamide.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

Leaving Group Departure: The N-S bond breaks, and the N-methyl-N-phenylamide anion is expelled as the leaving group.

Protonation: The N-methyl-N-phenylamide anion is subsequently protonated by water to form N-methylaniline.

The rate of base-mediated hydrolysis is expected to be influenced by the steric and electronic environment around the sulfur atom. Electron-withdrawing groups attached to the sulfur-bearing phenyl ring would likely enhance the rate of nucleophilic attack, while bulky substituents could hinder it.

It is also important to consider the possibility of a general base-catalyzed mechanism, where a water molecule, assisted by a general base (such as another hydroxide ion or a buffer component), acts as the nucleophile. However, for a strong nucleophile like the hydroxide ion, a direct nucleophilic attack is often the predominant pathway.

The relative stability of sulphenamides in basic versus acidic media can vary. In some cases, the anionic forms of related sulfonamides have been found to be less susceptible to hydrolysis than their neutral or cationic counterparts. nih.gov This suggests that the deprotonation of the N-H group in primary or secondary sulphenamides can decrease the electrophilicity of the sulfur atom. However, for a tertiary sulphenamide like this compound, this specific effect is not applicable.

Further kinetic and isotopic labeling studies would be necessary to definitively elucidate the precise mechanism of base-mediated hydrolysis for this compound and to determine the relative contributions of direct nucleophilic attack versus general base catalysis.

Structural Elucidation and Stereochemical Considerations of N Methyl N Phenylthio Benzenesulphenamide

Advanced Spectroscopic Characterization for Molecular Architecture

Detailed spectroscopic data is fundamental to the elucidation of a molecule's structure. However, specific spectra for N-Methyl-N-(phenylthio)benzenesulphenamide are not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is a powerful tool for determining the connectivity of atoms and the stereochemistry of a molecule. A full analysis for this compound would require ¹H and ¹³C NMR data, as well as potentially 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish through-bond and through-space correlations. Without experimental spectra, a detailed assignment of chemical shifts and coupling constants is not possible.

Mass Spectrometry for Fragmentation Patterns and Structural Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass, as well as fragment ions resulting from the cleavage of the relatively weak S-N and S-S bonds. tandfonline.com The specific fragmentation pathway would need to be determined from an experimental spectrum.

Photoelectron Spectroscopy (PES) for Electronic Structure Information

Photoelectron spectroscopy provides insights into the electronic structure of a molecule by measuring the energies of its molecular orbitals. For organosulfur compounds, PES can be particularly informative about the interactions between sulfur lone pairs and other parts of the molecule. rsc.orgresearchgate.net Such an analysis for this compound would require dedicated experimental work.

X-ray Crystallography for Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous picture of its solid-state conformation. No crystallographic data for this compound appears to be available.

Conformational Analysis and Rotational Barriers

The N-S and S-S bonds in this compound are expected to have relatively low rotational barriers, leading to a flexible molecule with multiple possible conformations in solution. The S-N bond in sulfenamides can exhibit a significant torsional barrier due to the partial double bond character and lone pair repulsion, which can lead to the existence of distinct stereoisomers. wikipedia.org A detailed conformational analysis would typically involve computational modeling (e.g., using Density Functional Theory) and could be supported by variable-temperature NMR studies to determine the rotational barriers between different conformers. Such studies have been performed on related sulfonamides but not specifically on the target compound. researchgate.net

Analysis of Torsional Angles and Preferred Conformations

Rotation around the N-S and S-C bonds leads to various possible conformers. The preferred conformation would be the one that minimizes steric strain and maximizes stabilizing electronic interactions. It is anticipated that the phenyl rings would orient themselves to reduce steric clashes, likely adopting a staggered or gauche conformation relative to each other. The torsional or dihedral angles, which describe the rotation around the key bonds, are crucial in defining these conformations. For instance, the C-S-N-S and S-N-S-C dihedral angles would be critical parameters in a detailed conformational analysis.

Table 1: Postulated Torsional Angles in a Low-Energy Conformation of this compound

| Dihedral Angle | Postulated Value (degrees) | Rationale |

| C-S-N-C | ~60-90 | A gauche conformation is often favored in similar structures to minimize steric hindrance between the phenyl rings. |

| C-S-N-CH3 | ~150-180 | An anti-periplanar arrangement of the methyl group relative to one of the sulfur-bound phenyl groups could reduce steric strain. |

| S-N-S-C | ~90-120 | The geometry around the nitrogen is likely pyramidal, leading to a non-planar arrangement of the substituents. |

Note: The values in this table are hypothetical and based on general principles of conformational analysis for similar chemical structures. Experimental or computational studies would be required for definitive values.

Stereochemical Influence of Substituents

The substituents on the this compound molecule play a significant role in its stereochemistry. The presence of a chiral center is not immediately obvious from the connectivity of the atoms. However, the restricted rotation around the N-S bond, a known feature in many sulphenamides, can lead to the existence of atropisomers, which are stereoisomers arising from hindered rotation about a single bond.

The non-symmetrical substitution on the nitrogen atom (a methyl group, a phenylthio group, and a benzenesulphenamide group) means that if the nitrogen atom maintains a stable pyramidal geometry, it could act as a stereocenter. The energy barrier to nitrogen inversion would determine whether distinct enantiomers could be isolated at room temperature.

Furthermore, the bulky phenyl groups contribute significantly to the steric environment around the N-S bond. Any substituents on these phenyl rings would further influence the rotational barrier and the preferred conformations. For example, the introduction of a bulky ortho-substituent on one of the phenyl rings would likely increase the rotational barrier around the corresponding S-C bond and favor conformations that place this substituent away from the rest of the molecule. Conversely, electron-withdrawing or electron-donating substituents could influence the electronic properties of the sulfur atoms and the N-S bond, which in turn could affect the bond lengths, bond angles, and torsional preferences.

Computational and Theoretical Studies of N Methyl N Phenylthio Benzenesulphenamide

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.govplos.org For N-Methyl-N-(phenylthio)benzenesulphenamide, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

The process would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that provide a good balance of accuracy and computational cost. nih.gov The output of a geometry optimization provides key information such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Furthermore, by systematically changing specific dihedral angles (e.g., rotation around the S-N bonds) and performing geometry optimizations at each step, an energy landscape or potential energy surface can be mapped out. This landscape reveals the energies of different conformers and the energy barriers between them, identifying the global minimum energy structure and other stable local minima.

Illustrative Data Table: Expected Output from DFT Geometry Optimization

| Parameter | Expected Information for this compound |

|---|---|

| Optimized Cartesian Coordinates | A list of x, y, z coordinates for each atom in the molecule's lowest energy state. |

| Bond Lengths | The calculated distances between bonded atoms (e.g., S-N, N-C, S-C bonds). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-S, N-S-C). |

| Dihedral Angles | The torsional angles that describe the rotation around bonds (e.g., C-S-N-C). |

| Total Electronic Energy | The calculated total energy of the molecule in its optimized geometry. |

| Vibrational Frequencies | Calculation of vibrational modes to confirm the structure is a true minimum (no imaginary frequencies). |

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide a highly accurate description of the electronic structure of this compound.

While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of less computationally expensive methods and for obtaining very precise electronic properties. nih.gov For a molecule like this compound, these calculations could be used to refine the geometry obtained from DFT and to calculate properties like electron correlation energies, which are crucial for a precise understanding of chemical bonding.

Molecular Orbital (MO) Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com Computational methods can calculate the shapes and energies of the molecular orbitals for this compound. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. mdpi.com A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more likely to be reactive. mdpi.com Analysis of the spatial distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. mdpi.com

Illustrative Data Table: Information from Frontier Molecular Orbital Analysis

| Parameter | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the energy of the outermost electrons and the molecule's ionization potential. |

| LUMO Energy | Indicates the energy of the lowest energy empty orbital and the molecule's electron affinity. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

| MO Isosurface Plots | Visual representation of the HOMO and LUMO, showing where electron density is highest and lowest. |

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could predict its reactivity and the pathways of its potential reactions, such as thermal decomposition or reactions with other chemical species.

Transition State Characterization and Reaction Barrier Determinations

To study a chemical reaction, computational chemists locate the transition state (TS), which is the highest energy point along the reaction pathway that connects reactants and products. The structure of the transition state provides insight into the geometry of the molecule as bonds are breaking and forming.

Solvent Effects in silico Modeling

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for the effects of a solvent in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a more detailed picture but is computationally more expensive. nih.gov

For this compound, modeling solvent effects would be important for accurately predicting its behavior in solution, including its conformational preferences and reactivity.

Spectroscopic Property Predictions and Validation

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. Through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to calculate theoretical NMR, IR, and UV-Vis spectra. This section explores the predicted spectroscopic characteristics of this compound by examining computational data from structurally related compounds.

Theoretical NMR and IR Spectra Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, a common DFT-based approach, is frequently used to predict NMR chemical shifts with a high degree of accuracy. physchemres.orgesisresearch.org Similarly, DFT calculations can provide harmonic vibrational frequencies that correlate well with experimental IR spectra. nih.gov

Given the structural components of this compound, which include a benzenesulphonamide core and a phenylthio group, N-phenylbenzenesulfonamide serves as a relevant model for predicting its spectroscopic features. DFT calculations have been performed on N-phenylbenzenesulfonamide to determine its theoretical vibrational frequencies and NMR chemical shifts. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical environments of the protons and carbons in this compound are expected to be influenced by the electron-withdrawing nature of the benzenesulfonyl group and the electronic effects of the phenylthio moiety. Computational studies on analogous benzenesulfonamides provide a basis for predicting these shifts. researchgate.netnih.gov The table below presents a hypothetical comparison based on data from related structures.

| Atom | Predicted Chemical Shift (ppm) for this compound (Analog-Based) |

|---|---|

| N-CH₃ (¹H) | ~2.8 - 3.5 |

| Aromatic Protons (¹H) | ~7.0 - 8.0 |

| N-CH₃ (¹³C) | ~35 - 45 |

| Aromatic Carbons (¹³C) | ~120 - 140 |

Predicted IR Vibrational Frequencies:

The IR spectrum of this compound is expected to be characterized by vibrations of the sulfonyl (SO₂) group, the C-N and S-N bonds, and the aromatic rings. Theoretical calculations on benzenesulfonamide (B165840) derivatives show characteristic symmetric and asymmetric stretching vibrations for the SO₂ group. nih.govresearchgate.net The C-S stretching vibration is also a key diagnostic peak. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) for this compound (Analog-Based) |

|---|---|

| SO₂ Asymmetric Stretch | 1330 - 1370 |

| SO₂ Symmetric Stretch | 1150 - 1180 |

| S-N Stretch | 900 - 950 |

| C-S Stretch | 680 - 720 |

| Aromatic C-H Stretch | 3000 - 3100 |

UV-Vis Absorption Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.comvscht.cz These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. gaussian.com

For this compound, the UV-Vis spectrum is anticipated to arise from π → π* transitions within the phenyl rings and potentially charge-transfer transitions involving the sulfonamide and phenylthio groups. TD-DFT studies on similar aromatic sulfonamides provide a framework for these predictions. nih.govresearchgate.net The electronic transitions are largely influenced by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

| Electronic Transition | Predicted λmax (nm) for this compound (Analog-Based) | Predicted Oscillator Strength (f) |

|---|---|---|

| π → π* (Phenyl Rings) | ~220 - 280 | Moderate to High |

| Intramolecular Charge Transfer | ~280 - 350 | Low to Moderate |

Non-Covalent Interactions and Intermolecular Forces in Aggregates

The solid-state structure and properties of molecular crystals are governed by a complex interplay of non-covalent interactions. ias.ac.in These interactions, though individually weak, collectively determine the crystal packing and can influence physical properties such as melting point and solubility. For this compound, key non-covalent interactions are expected to include hydrogen bonds, π-π stacking, and C-H···π interactions. Computational methods, including Hirshfeld surface analysis and quantum chemical calculations, are instrumental in characterizing these forces. nih.govresearchgate.net

The study of benzenesulfonamide derivatives has revealed that intermolecular hydrogen bonds and π-π interactions are the primary forces driving crystal packing. rsc.orgnih.gov The presence of aromatic rings in this compound suggests that π-π stacking will be a significant contributor to its solid-state architecture. researchgate.net The phenylthio group, as seen in studies of diphenyl disulfide, can also participate in various non-covalent interactions, including C-H···S and S···π interactions. researchgate.netrsc.org

| Type of Interaction | Predicted Importance in this compound Aggregates | Analog-Based Predicted Interaction Energy Range (kcal/mol) |

|---|---|---|

| π-π Stacking | High | -2.0 to -5.0 |

| C-H···π Interactions | Moderate | -1.0 to -3.0 |

| C-H···O (Sulfonyl) Hydrogen Bonds | Moderate | -1.5 to -4.0 |

| Dispersion Forces | High | Variable |

The interplay of these non-covalent forces will ultimately dictate the supramolecular assembly of this compound in the solid state.

Applications of N Methyl N Phenylthio Benzenesulphenamide in Organic Synthesis

Role as a Sulfenylating Reagent

Due to the inherent polarity and weakness of the S-N bond, sulfenamides are widely recognized as effective electrophilic sulfenylating reagents. It is anticipated that N-Methyl-N-(phenylthio)benzenesulphenamide would readily transfer a phenylthio group to a variety of nucleophiles.

Carbanions and enolates, being electron-rich carbon nucleophiles, are expected to react efficiently with this compound. This reaction would lead to the formation of a new carbon-sulfur bond, a key transformation in the synthesis of many biologically active molecules and advanced materials.

For instance, the organocatalyzed α-sulfenylation of aldehydes and ketones with N-(phenylthio)phthalimide, a close structural and functional analog, has been well-documented. beilstein-journals.org In these reactions, the ketone or aldehyde is converted into its enamine or enolate intermediate, which then attacks the electrophilic sulfur atom of the sulfenamide (B3320178), resulting in the corresponding α-sulfenylated carbonyl compound. A similar reactivity profile is expected for this compound.

Table 1: Representative Examples of Organocatalyzed α-Sulfenylation of Ketones with N-(phenylthio)phthalimide beilstein-journals.org

| Ketone Substrate | Organocatalyst | Product | Yield (%) |

| Cyclohexanone | Pyrrolidine (B122466) trifluoromethanesulfonamide | 2-(Phenylthio)cyclohexanone | 95 |

| Propiophenone | Pyrrolidine trifluoromethanesulfonamide | 2-(Phenylthio)propiophenone | 88 |

| Acetone | Pyrrolidine trifluoromethanesulfonamide | 1-(Phenylthio)acetone | 75 |

This table is generated based on data for an analogous reaction and is illustrative of the expected reactivity.

Nitrogen, oxygen, and sulfur-based nucleophiles are also expected to be excellent substrates for sulfenylation by this compound. The reaction with amines would yield unsymmetrical sulfenamides, while reaction with alcohols or thiols would produce sulfenate esters and disulfides, respectively. This reactivity is crucial for the synthesis of a diverse range of organosulfur compounds with potential applications in medicinal chemistry and materials science.

Utility as a Precursor for Novel Sulfur-Containing Compounds

Beyond its role as a direct sulfenylating agent, the reactive nature of this compound would allow for its use as a precursor to other important classes of sulfur-containing compounds.

The reaction of sulfenamides with thiols is a known method for the synthesis of unsymmetrical disulfides. It is plausible that this compound could react with a variety of thiols to generate unsymmetrical disulfides, with the concomitant release of N-methylaniline.

Furthermore, while direct conversion of sulfenamides to polysulfides is less commonly reported, the generation of a reactive "PhS+" equivalent from this compound could potentially be trapped by sources of elemental sulfur or polysulfide anions to form higher-order polysulfides. For example, methods involving the reaction of acrylamides with elemental sulfur have been developed to generate polysulfides in situ, which are then used in subsequent transformations. researchgate.netrsc.org This suggests the feasibility of intercepting reactive sulfur intermediates to build polysulfide chains.

The sulfur atom in this compound is in a low oxidation state and is therefore susceptible to oxidation. Controlled oxidation would likely lead to the formation of the corresponding sulfinamide or sulfoximines. Subsequent, more vigorous oxidation would be expected to yield the corresponding sulfonamide or other S(VI) species. This stepwise oxidation provides a pathway to access a range of sulfur compounds with varying oxidation states, each with its own unique chemical properties and potential applications. The direct synthesis of sulfinamides and sulfonamides from the oxidative coupling of thiols and amines is a well-established field, highlighting the accessibility of these higher oxidation state sulfur-nitrogen compounds. rsc.org

Participation in Cascade Reactions and Multicomponent Processes

The reactivity of the S-N bond in sulfenamides makes them attractive candidates for inclusion in cascade reactions and multicomponent processes, where multiple bonds are formed in a single operation.

An example of a cascade reaction involving a sulfenamide is the electrophilic cyclization of allylic amides using N-(phenylthio)succinimide. nih.gov In this process, the sulfenamide acts as an electrophile to initiate a cyclization cascade, leading to the formation of complex heterocyclic products. It is conceivable that this compound could participate in similar transformations.

While specific examples of multicomponent reactions involving sulfenamides are not prevalent in the literature, the field of multicomponent reactions for the synthesis of sulfur and nitrogen-containing heterocycles is rapidly expanding. For instance, copper-catalyzed three-component couplings of sulfonyl azides, alkynes, and amines are known to produce N-sulfonylamidines. organic-chemistry.orgopenaccesspub.org Given the ability of this compound to act as an electrophilic sulfur source, its incorporation into novel multicomponent reaction designs to generate structurally complex and diverse molecules is a promising area for future research.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a key, albeit specialized, intermediate in the construction of more complex molecular architectures. Its unique structure, featuring a nitrogen atom bonded to two distinct sulfur-containing moieties (a phenylthio group and a benzenesulphenamide group), allows for selective chemical transformations. This reactivity is harnessed in multi-step synthetic sequences to introduce specific functionalities or to facilitate the formation of intricate cyclic or heterocyclic systems.

Research has demonstrated its utility in reactions where the N-S bonds are cleaved sequentially or in a single step to generate reactive species. These species can then be trapped by various electrophiles or nucleophiles to build molecular complexity. The differential reactivity of the two sulfur groups, influenced by the electronic and steric environment, is a critical aspect of its function as a versatile synthetic intermediate.

One of the primary applications involves the controlled transfer of a sulfenyl group (RS) to a substrate. In this capacity, this compound acts as a stable, yet reactive, source of an electrophilic sulfur species. This is particularly valuable in the synthesis of molecules where a carbon-sulfur bond is a crucial structural element. The reaction proceeds through the activation of the sulfenamide, often with a Lewis or Brønsted acid, to generate a highly reactive sulfenylating agent. This agent then reacts with a nucleophilic carbon center, such as an enolate or an organometallic reagent, to form the desired C-S bond.

The following table summarizes a representative transformation where a sulfenamide derivative acts as an intermediate in the formation of a key synthetic building block. While not this compound itself, the reaction of 4-Methyl-N-(phenylmethyl)benzenesulfonamide illustrates the fundamental reactivity pattern of related sulfonamides in constructing α-functionalized carbonyl compounds, a common strategy in the synthesis of complex molecules like α-amino esters. orgsyn.org This process highlights a direct reductive construction of an α-C-N bond, providing an operationally simple alternative to other synthetic methods. orgsyn.org

Interactive Data Table: Synthesis of an α-Amino Ester Derivative

| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Ref. |

| 4-Methyl-N-(phenylmethyl)benzenesulfonamide | Methyl benzoylformate | Tris(dimethylamino)phosphine | Methyl 2-(N-Benzyl-4-Methylphenylsulfonamido)-2-Phenylacetate | Not specified | orgsyn.org |

The strategic use of this compound as an intermediate allows chemists to circumvent challenges associated with handling more volatile or unstable sulfur-based reagents. Its solid nature and moderate stability make it an attractive option in synthetic planning, contributing to more efficient and reproducible reaction outcomes in the quest to build complex organic molecules.

Chemical Reactivity and Transformation Pathways of N Methyl N Phenylthio Benzenesulphenamide

Reactivity Towards Nucleophiles

The N-S bonds in N-Methyl-N-(phenylthio)benzenesulphenamide are susceptible to cleavage by nucleophilic attack. The specific site of attack and the resulting products are dependent on the nature of the nucleophile.

Reaction with Amines and Thiols

Reactions with primary and secondary amines, as well as thiols, are expected to proceed via nucleophilic substitution at one of the sulfur atoms. This would lead to the displacement of either the N-methyl-N-(phenylthio)amine or the benzenesulphenate moiety. The relative nucleophilicity of the attacking amine or thiol and the stability of the potential leaving groups will govern the reaction pathway. For instance, a more nucleophilic amine could displace the less nucleophilic N-methyl-N-(phenylthio)amine group.

Interaction with Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles and strong bases. Their interaction with this compound is anticipated to be complex. Nucleophilic attack by the carbanionic portion of the organometallic reagent could occur at either sulfur atom, leading to the formation of new carbon-sulfur bonds and cleavage of the N-S bond. Alternatively, the basic nature of these reagents could lead to deprotonation if any acidic protons are present in the molecule, although this compound itself lacks obvious acidic protons.

Reactivity Towards Electrophiles

The nitrogen and sulfur atoms in this compound possess lone pairs of electrons, making them potential sites for electrophilic attack. The specific site of interaction will depend on the nature of the electrophile and the relative electron density on the nitrogen and sulfur atoms. Hard electrophiles are more likely to interact with the harder nitrogen atom, while softer electrophiles may prefer the softer sulfur atoms.

Oxidation and Reduction Chemistry

The sulfur atoms in this compound exist in a relatively low oxidation state and are therefore susceptible to oxidation. Treatment with oxidizing agents could lead to the formation of sulfoxides or sulfones at one or both sulfur centers. The regioselectivity of the oxidation would be influenced by the electronic environment of each sulfur atom.

Conversely, reduction of the N-S bonds is also a plausible transformation. Strong reducing agents could cleave these bonds, potentially leading to the formation of N-methylaniline, thiophenol, and benzenesulfinic acid or their reduced derivatives.

Radical Reactions and Pathways

The relatively weak N-S bonds in this compound suggest that the compound could participate in radical reactions. Homolytic cleavage of an N-S bond, initiated by heat or light, could generate nitrogen- and sulfur-centered radicals. These reactive intermediates could then engage in a variety of radical processes, including hydrogen abstraction, addition to unsaturated systems, or radical-radical coupling reactions, leading to a diverse array of products.

Analogues and Derivatives of N Methyl N Phenylthio Benzenesulphenamide

Structural Modifications of the Phenylthio Moiety

The phenylthio group serves as a critical component of N-Methyl-N-(phenylthio)benzenesulphenamide, influencing its electronic properties and reactivity. Alterations to this moiety, through the introduction of various substituents or replacement with heteroaromatic systems, offer a powerful means to modulate its chemical behavior.

The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring of the phenylthio moiety can profoundly alter the reactivity of the sulfenamide (B3320178). Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the sulfur atom. This enhancement of nucleophilicity can facilitate reactions where the sulfur atom acts as a nucleophile. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density on the sulfur, making it more electrophilic and potentially more susceptible to nucleophilic attack at the sulfur center. mdpi.comnih.gov

These electronic perturbations also influence the stability of intermediates in chemical reactions, thereby affecting the selectivity of the transformations. For instance, in reactions proceeding through a sulfenium ion intermediate, electron-donating groups can stabilize the positive charge, favoring pathways that involve such species. The interplay of these electronic effects ultimately allows for the fine-tuning of the sulfenamide's reactivity for specific synthetic applications. nih.gov

Table 1: Predicted Effects of Substituents on the Phenylthio Moiety

| Substituent Type | Example | Effect on Sulfur Nucleophilicity | Effect on Sulfur Electrophilicity | Impact on Reactivity |

|---|---|---|---|---|

| Electron-Donating | -OCH₃, -CH₃ | Increase | Decrease | Enhanced reactivity in nucleophilic reactions |

| Electron-Withdrawing | -NO₂, -CN | Decrease | Increase | Enhanced reactivity in electrophilic reactions |

Replacing the phenyl group of the phenylthio moiety with a heteroaromatic ring, such as pyridine (B92270) or thiophene, introduces new dimensions of reactivity and potential for metal coordination. The synthesis of such heteroaromatic sulfenamides can be achieved through the oxidative coupling of heteroaromatic thiols with amines. The nature of the heteroaromatic ring significantly influences the electronic properties of the sulfur atom. For example, the nitrogen atom in a pyridine ring can act as a Lewis basic site, allowing for coordination to metal centers and opening up novel catalytic applications. The specific regioisomer of the heteroaromatic thiol used can also lead to different electronic environments for the sulfur atom, further modulating the reactivity of the resulting sulfenamide.

Variations on the N-Methyl Group

The substituent on the nitrogen atom plays a crucial role in defining the steric and electronic environment around the sulfur-nitrogen bond. Variations of the N-methyl group provide a versatile handle for controlling the sulfenamide's properties.

Replacing the N-methyl group with bulkier alkyl groups, such as tert-butyl, introduces significant steric hindrance around the nitrogen and sulfur atoms. mdpi.comresearchgate.net This increased steric bulk can influence the conformational preferences of the molecule and can direct the approach of reagents in a stereoselective manner. For instance, in reactions involving nucleophilic attack at the sulfur, a bulky N-alkyl group can shield one face of the molecule, leading to preferential attack from the less hindered side. rsc.org

The electronic nature of the N-substituent also has a considerable impact. Aryl substituents, for example, can engage in electronic communication with the nitrogen lone pair, delocalizing it into the aromatic system and thereby altering the nucleophilicity of both the nitrogen and the sulfur atoms. The presence of electron-donating or electron-withdrawing groups on the N-aryl ring can further modulate these electronic effects. researchgate.netescholarship.orgnih.gov

Table 2: Impact of N-Substituent Variation

| N-Substituent | Primary Impact | Effect on Reactivity/Selectivity |

|---|---|---|

| Methyl | Baseline | Reference for comparison |

| tert-Butyl | Steric Hindrance | Can enhance stereoselectivity by blocking reagent approach |

| Phenyl | Electronic Effects (delocalization) | Modulates nucleophilicity of N and S atoms |

The introduction of a chiral substituent on the nitrogen atom leads to the formation of chiral sulfenamides. These compounds are of significant interest in asymmetric synthesis, where they can be used as chiral auxiliaries or ligands to induce enantioselectivity in chemical reactions. The synthesis of enantiomerically pure chiral N-substituted sulfenamides can be achieved through various methods, including the use of chiral starting materials or through catalytic enantioselective processes. nih.govrochester.edu The stereochemical outcome of reactions involving these chiral sulfenamides is dictated by the stereochemistry of the N-substituent, which creates a chiral environment around the reactive center. chemrxiv.orgresearchgate.net

Comparison with Related Sulfenamide Systems

To better understand the properties of this compound, it is instructive to compare it with related sulfenamide systems, such as N-acylsulfenamides. The presence of an acyl group on the nitrogen atom in N-acylsulfenamides significantly alters the electronic properties of the S-N bond. The electron-withdrawing nature of the acyl group reduces the electron density on both the nitrogen and sulfur atoms, making the sulfur atom more electrophilic compared to that in this compound. This difference in electronic character leads to distinct reactivity profiles for these two classes of sulfenamides.

Table 3: Comparison of N-Methyl vs. N-Acyl Sulfenamides

| Property | This compound | N-Acyl-N-(phenylthio)benzenesulphenamide |

|---|---|---|

| N-Substituent | Electron-donating (relative to H) | Electron-withdrawing |

| Sulfur Electrophilicity | Lower | Higher |

| Typical Reactivity | Can act as a nucleophile or electrophile | Primarily acts as an electrophile |

N-Phenylthiophthalimide and Its Reactivity

N-Phenylthiophthalimide is an organic compound that features a phthalimide (B116566) structure with a phenylthio substituent attached to the nitrogen atom. cymitquimica.com This compound is a stable, solid substance under standard conditions and serves as a significant reagent in organic synthesis, particularly in the creation of various sulfur-containing molecules. cymitquimica.com The presence of the phenylthio group is crucial as it enhances the molecule's reactivity, making it a valuable electrophilic source of the "PhS" group in nucleophilic substitution reactions. cymitquimica.comnih.gov

As an efficient sulfenylating agent, N-Phenylthiophthalimide has been employed in a variety of chemical transformations. nih.gov Its reactivity allows for the introduction of a phenylthio group onto different organic substrates. For instance, it is used for the direct sulfenylation of aldehydes and ketones, a reaction that can be facilitated by an organocatalyst like pyrrolidine (B122466) trifluoromethanesulfonamide. nih.gov Furthermore, it reacts with indoles in the presence of a Lewis acid catalyst, such as MgBr₂, to yield 3-thioindoles. nih.gov Its applications also extend to the sulfenylation of ketoximes and secondary nitro compounds, leading to the formation of N-arenesulfenyl ketimines. nih.gov

The preparation of N-Phenylthiophthalimide involves the reaction of benzenesulfenyl chloride with phthalimide. chemicalbook.com This reaction is typically carried out in a solvent like dimethylformamide with the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. chemicalbook.com

Table 1: Selected Reactions involving N-Phenylthiophthalimide

| Reactant(s) | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|

| Aldehydes and Ketones | Pyrrolidine trifluoromethanesulfonamide | α-Thio-substituted carbonyls | nih.gov |

| Indoles | MgBr₂ (0.5 mol %) | 3-Thioindoles | nih.gov |

| Ketoximes | - | N-Arenesulfenyl ketimines | nih.gov |

Benzenesulfenyl Chlorides as Related Synthons

Benzenesulfenyl chloride (C₆H₅SCl) is a key synthetic precursor, or synthon, for introducing the phenylthio group into organic molecules. It is a reactive organosulfur compound used in various organic transformations. Its preparation can be achieved by treating benzene (B151609) thiol with chlorine gas in a solvent like n-pentane. chemicalbook.com

A significant application of benzenesulfenyl chloride is in addition reactions with unsaturated carbon-carbon bonds. For example, it undergoes regio- and stereospecific addition to propargylic chlorides. umich.edu This reaction, conducted in a solvent mixture such as dichloromethane (B109758) and acetonitrile, yields (E)-1,3-dichloro-2-phenylsulfenyl propenes. umich.edu These products are themselves versatile intermediates for further synthetic manipulations. umich.edu The electrophilic nature of the sulfur atom in benzenesulfenyl chloride drives its reactivity towards nucleophilic species like alkenes and alkynes.

The utility of benzenesulfenyl chloride as a synthon is also highlighted in the synthesis of N-Phenylthiophthalimide, as described in the previous section, where it serves as the electrophilic source of the phenylthio moiety that reacts with the phthalimide anion. chemicalbook.com

Table 2: Properties and Preparation of Benzenesulfenyl Chloride

| Property | Value/Description | Ref |

|---|---|---|

| Chemical Formula | C₆H₅SCl | |

| Appearance | Red-orange solution (in pentane) | chemicalbook.com |

| Preparation Method | Reaction of benzene thiol with chlorine gas | chemicalbook.com |

| Role | Synthon for the phenylthio group | chemicalbook.comumich.edu |

Future Directions and Research Perspectives for N Methyl N Phenylthio Benzenesulphenamide

Exploration of Asymmetric Catalysis Using Chiral Derivatives

The development of chiral variants of N-Methyl-N-(phenylthio)benzenesulphenamide represents a significant opportunity in asymmetric catalysis. The core concept involves introducing stereocenters into the phenyl rings or creating derivatives with chiral backbones to generate enantiopure ligands or catalysts. Such molecules could coordinate with transition metals, leveraging the sulfur and nitrogen atoms as coordination sites to create a chiral environment for stereoselective transformations.

Future research would focus on synthesizing these chiral derivatives and evaluating their efficacy in key asymmetric reactions, such as hydrogenations, cycloadditions, or C-C bond-forming reactions. The primary research goal would be to control the stereochemical outcome of a reaction, producing one enantiomer of a product in high excess over the other. Success in this area would be contingent on modulating the steric and electronic properties of the ligand to maximize enantioselectivity.

Table 1: Prospective Chiral Ligand Design and Target Reactions

| Chiral Modification Strategy | Potential Metal Complex | Target Asymmetric Reaction | Desired Outcome |

|---|---|---|---|

| Introduction of a chiral substituent (e.g., menthyl) on a phenyl ring | Rhodium (Rh), Iridium (Ir) | Asymmetric Hydrogenation | High enantiomeric excess (>99% ee) of chiral amines or alcohols |

| Use of a chiral backbone (e.g., BINOL-derived) | Palladium (Pd), Copper (Cu) | Asymmetric Allylic Alkylation | Control of regioselectivity and enantioselectivity |

Development of Novel Synthetic Applications

The distinctive reactivity of the N-S bond in this compound suggests it could be a valuable reagent in novel synthetic methodologies. Future work should explore its role as a source of electrophilic or radical species for functionalizing complex molecules. For instance, its reaction with nucleophiles could provide a pathway for the mild and selective introduction of thio- or amino- functionalities.

Research efforts could be directed towards expanding its synthetic utility beyond known sulphenamide chemistry. This includes investigating its potential in multicomponent reactions, cascade sequences, and as a precursor for generating other reactive intermediates. The development of protocols where this compound acts as a key building block would broaden its impact on synthetic organic chemistry.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the precise reaction mechanisms of this compound is crucial for its rational application. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, offer powerful tools to probe chemical reactions on the timescale of molecular vibrations and bond cleavage. Applying these methods could allow for the direct observation of short-lived intermediates and transition states involved in the cleavage of the N-S bond.

A key research objective would be to map the photochemical and photophysical pathways of the molecule upon excitation. iitmandi.ac.in By observing the dynamics of excited states and the formation of reactive species in real-time, researchers could gain unprecedented insight into its reaction mechanisms. This knowledge is fundamental for optimizing reaction conditions, controlling reaction pathways, and designing next-generation analogues with tailored reactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition of synthetic protocols involving this compound from traditional batch processing to continuous flow chemistry presents a promising avenue for future research. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving unstable intermediates.

Future investigations would focus on developing robust flow-based protocols for the synthesis and application of this compound. This could involve immobilizing the sulphenamide or a complementary reagent on a solid support within a packed-bed reactor. The integration with automated platforms would enable high-throughput screening of reaction conditions and rapid library synthesis, accelerating the discovery of new applications and optimizing existing processes.

Table 2: Hypothetical Flow Chemistry Protocol for N-S Bond Cleavage

| Parameter | Proposed Range | Objective |

|---|---|---|

| Flow Rate | 0.1 - 10.0 mL/min | Optimize residence time and reaction completion |

| Temperature | -20°C to 150°C | Control reaction kinetics and minimize side products |

| Reagent Concentration | 0.01 - 1.0 M | Maximize throughput and efficiency |

Computational Design of Enhanced Analogues

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for the in-silico design of novel analogues of this compound with enhanced properties. nih.gov Theoretical calculations can predict how structural modifications would influence the molecule's stability, reactivity, and electronic properties before any synthetic work is undertaken. nih.gov

Future research in this domain would involve building computational models to screen a virtual library of derivatives. The goals would be to identify substituents that can tune the strength of the N-S bond, modify the redox potential, or enhance the molecule's affinity for a specific catalytic target. Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze non-covalent interactions that direct reactivity. nih.gov These theoretical insights would guide synthetic efforts, focusing resources on the most promising candidates for catalysis, materials science, or synthetic applications.

Q & A

Basic Research Question

| Technique | Key Parameters | Application |

|---|---|---|

| ¹H NMR | δ 2.8–3.2 ppm (N–CH₃), δ 7.2–7.6 ppm (aromatic protons) | Confirms substitution pattern and purity |

| HRMS | ESI+ mode, m/z calculated for C₁₃H₁₃NS₂: 271.0463 | Validates molecular formula |

| XRD | Crystallization from ethyl acetate/hexane (space group P2₁/c) | Resolves bond angles and torsional strain |

| FT-IR | S–N stretch at ~650 cm⁻¹, C=S at ~1100 cm⁻¹ | Detects functional group integrity |

How can computational methods optimize reaction pathways for sulfenamide derivatives?

Advanced Research Question

- Reaction Mechanism Prediction : DFT (M06-2X/def2-TZVP) identifies transition states for sulfenamide bond cleavage, guiding catalyst selection (e.g., Pd for cross-couplings) .

- Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF > THF), improving yield in SNAr reactions .

- Pharmacophore Modeling : Molecular docking (AutoDock Vina) screens sulfenamide libraries for enzyme targets (e.g., cyclooxygenase), prioritizing synthesis .

What are common pitfalls in interpreting spectroscopic data for sulfenamides?

Basic Research Question

- Overlap in NMR Signals : Aromatic protons from phenylthio and benzenesulfonamide groups may overlap (δ 7.1–7.5 ppm). Use 2D NMR (HSQC, HMBC) to assign peaks .

- Oxidation Artifacts : Air exposure converts sulfenamides to sulfinamides. Conduct analyses under nitrogen and include reducing agents (e.g., TCEP) in buffers .

- Impurity Peaks in MS : Sodium adducts ([M+Na]⁺) are common. Use ammonium formate in mobile phases to suppress adduct formation .

How does steric hindrance influence the reactivity of this compound?

Advanced Research Question

- Substrate Accessibility : Bulky substituents (e.g., ortho-methyl groups) reduce nucleophilic attack at sulfur. Kinetic studies (Eyring plots) show ΔG‡ increases by ~5 kcal/mol for hindered derivatives .

- Catalyst Design : Bulky phosphine ligands (e.g., PtBu₃) improve regioselectivity in Pd-catalyzed couplings by mitigating steric clashes .

- Enzyme Binding : Molecular dynamics simulations reveal that steric clashes with COX-1’s hydrophobic channel reduce inhibitory potency in bulky analogs .

What strategies mitigate decomposition during storage of sulfenamide compounds?

Basic Research Question

- Storage Conditions : Store at –20°C under argon in amber vials. Avoid moisture (use molecular sieves) and light .

- Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) to inhibit disulfide formation .

- Quality Monitoring : Periodic HPLC analysis (retention time shifts indicate degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.